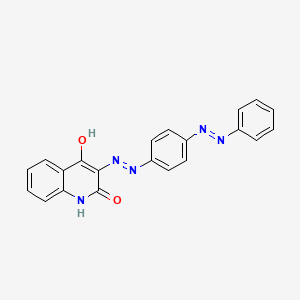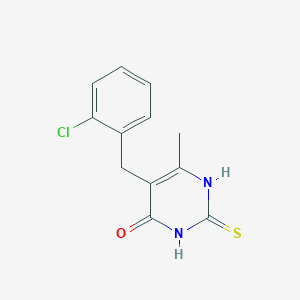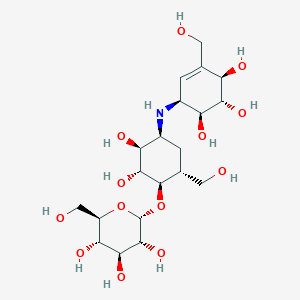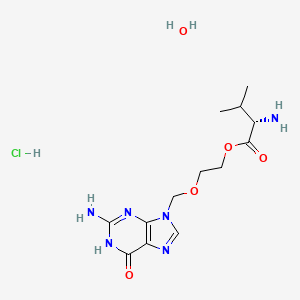
C.I. Disperse Yellow 56
Descripción general
Descripción
C.I. Disperse Yellow 56 is a useful research compound. Its molecular formula is C21H15N5O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Turbidimetric Evaluation of Dispersion Properties
The dispersion properties of disperse dyes, including C.I. Disperse Yellow 54 (a close analogue to C.I. Disperse Yellow 56), have been studied using turbidimetric evaluation. This study involved preparing dye dispersions through a milling process and evaluating these dispersions using turbidity measurements. The findings provide insights into dye particle size and how it affects the dispersion properties of disperse dyes, including this compound (Chung, 2000).
Photostability of Fluorescent Disperse Dyes
Research on the photostability of fluorescent disperse dyes, such as C.I. Disperse Yellow 232, which is structurally similar to this compound, has been conducted. This study analyzed the photochemical behavior of these dyes in various solvents and their lightfastness on synthetic fibers (Sokołowska, Czajkowski, & Podsiadły, 2001).
Influence of Dye-Polyether Derivatives on Dispersion
A study explored how the architecture of dye-polyether derivatives influences the dispersion behavior of parent dyes like C.I. Disperse Yellow 64. This research is significant for understanding how modifications in dye structure can affect its dispersion properties and stability (Dong, Zheng, & He, 2009).
Dyeing of Natural Fibres with Reactive Disperse Dyes
The application of reactive disperse dyes, including C.I. Disperse Yellow 23, in dyeing natural and man-made fibers using supercritical carbon dioxide has been investigated. This research provides insights into the potential of reactive disperse dyes for dyeing various fabrics without pre-treatment (Schmidt, Bach, & Schollmeyer, 2003).
Solubility and Solution Enthalpies of Disperse Dyes
Another aspect of scientific research on disperse dyes involves determining the solubility and solution enthalpies of dyes like C.I. Disperse Yellow 1 in various solvents. Such studies are crucial for optimizing dyeing processes and understanding the thermodynamic aspects of dye solutions (Ghanekar & Jones, 2008).
Mecanismo De Acción
Target of Action
C.I. Disperse Yellow 56 is a light yellow powder that is widely used in various industries such as textile, plastic, and paper . Its primary target is polyester fibers . Polyester fibers are dyed using disperse dyes like C.I. Disperse Yellow 56 due to their amorphous structure .
Mode of Action
The compound interacts with its target, the polyester fibers, by direct dyeing . This means that the dye is applied directly to the fiber without the need for a mordant to bind the dye. The dye is soluble in organic solvents like acetone and has high stability under different environmental conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIIts solubility in organic solvents like acetone suggests that it may be well-absorbed in environments where these solvents are present .
Result of Action
The primary result of the action of C.I. Disperse Yellow 56 is the coloration of polyester fibers . The dye imparts a light yellow color to the fibers, which can be used in the manufacture of textiles, plastics, and paper products .
Action Environment
The action, efficacy, and stability of C.I. Disperse Yellow 56 can be influenced by various environmental factors. For instance, the dyeing process can be affected by factors such as dye concentration, temperature, duration, pH, and the presence of additives like surfactants and carriers . Furthermore, the dye has high stability under different environmental conditions, suggesting that it can be used effectively in a variety of industrial settings .
Análisis Bioquímico
Biochemical Properties
C.I. Disperse Yellow 56 plays a significant role in biochemical reactions, particularly as a nonspecific protein stain. It binds to the amino acid residues of proteins, allowing researchers to visualize protein localization and movement within cells . This compound interacts with various enzymes and proteins, including those involved in diazotization and coupling reactions. The nature of these interactions is primarily based on the binding affinity of C.I. Disperse Yellow 56 to the amino acid residues, which facilitates the staining process .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. As a fluorescent probe, it helps in examining the localization and movement of proteins within living cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to study the effects of different solvents on reaction rates and the properties of proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the amino acid residues of proteins, which allows it to act as a nonspecific protein stain . Additionally, it serves as a model compound for investigating the mechanism of diazotization and coupling reactions. This compound’s ability to bind to proteins and other biomolecules is crucial for its function as a fluorescent probe and a staining agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its high stability under different environmental conditions, which ensures its effectiveness as a staining agent and a fluorescent probe . Long-term studies on its stability, degradation, and effects on cellular function are limited. Further research is needed to understand the temporal effects of C.I. Disperse Yellow 56 in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Further research is needed to determine the safe and effective dosage ranges for C.I. Disperse Yellow 56 in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its function as a nonspecific protein stain and a fluorescent probe. It interacts with enzymes and cofactors involved in diazotization and coupling reactions, which are essential for its staining and probing functions . The effects of C.I.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s ability to bind to amino acid residues of proteins plays a crucial role in its localization and accumulation within cells . Understanding the transport and distribution mechanisms of C.I. Disperse Yellow 56 is essential for optimizing its use as a staining agent and a fluorescent probe .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it binds to proteins and other biomolecules . The targeting signals and post-translational modifications that direct C.I.
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-20-17-8-4-5-9-18(17)22-21(28)19(20)26-25-16-12-10-15(11-13-16)24-23-14-6-2-1-3-7-14/h1-13H,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKCZAMIMLHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023745 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54077-16-6 | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54077-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)



![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)





![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)


